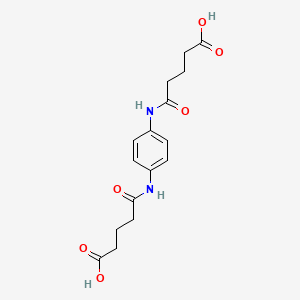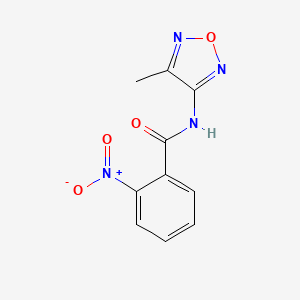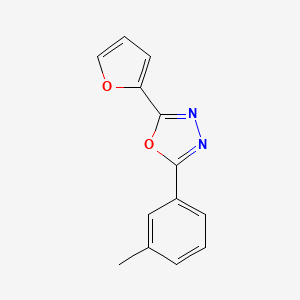![molecular formula C19H20N2O2 B5860932 N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide, also known as IBPPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the acrylamide family and is synthesized through a series of chemical reactions. IBPPA has been studied for its potential applications in various fields, including biomedical research, drug development, and material science.
Mecanismo De Acción
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins involved in disease processes. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have demonstrated that this compound has several biochemical and physiological effects. For example, the compound has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, studies could investigate the potential use of this compound in the treatment of other diseases, such as Parkinson's disease. Finally, research could explore the use of this compound in material science applications, such as the development of new polymers or coatings.
Métodos De Síntesis
The synthesis of N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide involves several steps, including the reaction of isobutyryl chloride with aniline to form N-(isobutyryl)aniline. This compound is then reacted with benzaldehyde to produce N-[4-(isobutyrylamino)phenyl]acetophenone. Finally, the compound is treated with ammonium acetate and acetic acid to yield this compound.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of drug development. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2-methyl-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)19(23)21-17-11-9-16(10-12-17)20-18(22)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,20,22)(H,21,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBATLMLCIXNPL-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
![4-{[(4-ethylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B5860876.png)

![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)



![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)
![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)

